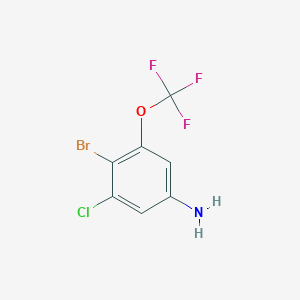

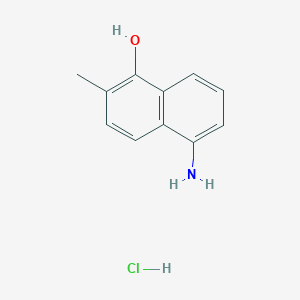

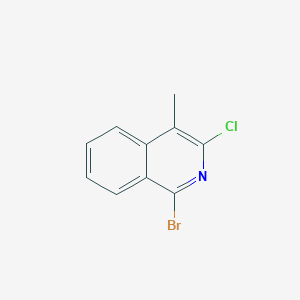

![molecular formula C7H4BrN3O2 B1381847 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1884502-13-9](/img/structure/B1381847.png)

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Descripción general

Descripción

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . It is a solid substance that is typically stored at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives involves several steps . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . The molecule also contains a carboxylic acid group attached to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are primarily related to its use as a starting material in the synthesis of various derivatives . These reactions typically involve the substitution of the bromine atom or the modification of the carboxylic acid group .Physical And Chemical Properties Analysis

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 242.03 . The compound’s boiling point is 492.2°C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Polyheterocyclic Compounds

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is used as a precursor for constructing new polyheterocyclic ring systems. These derivatives exhibit significant antibacterial properties, as evidenced by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) in their study on synthesizing various pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Applications

Variya, Panchal, and Patel (2019) designed and synthesized novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives. These compounds showed excellent antibacterial activity against Gram-positive and Gram-negative bacterial strains and moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Organometallic Complexes as Potential Anticancer Agents

Stepanenko et al. (2011) synthesized organometallic complexes using 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives. These compounds demonstrated potential as cyclin-dependent kinase (Cdk) inhibitors, making them significant in cancer drug discovery (Stepanenko et al., 2011).

Synthesis of Condensed Pyrazoles

The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups was studied by Ghaedi et al. (2015). This process is useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Antiviral Activity

Bernardino et al. (2007) synthesized new derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, exhibiting inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). These findings highlight the potential antiviral applications of this compound (Bernardino et al., 2007).

Safety And Hazards

The safety information available for 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Direcciones Futuras

The future directions for research on 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid and its derivatives are likely to focus on their potential applications in medicinal chemistry, particularly in the development of new TRK inhibitors . Further studies are needed to evaluate the biological activities of these compounds and to optimize their properties for potential therapeutic use .

Propiedades

IUPAC Name |

5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFNOQDORQGAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

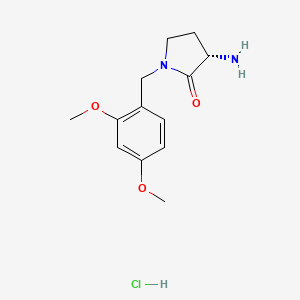

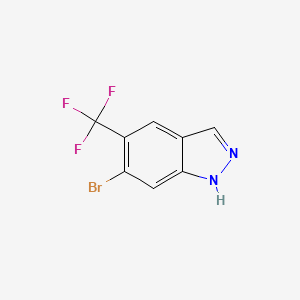

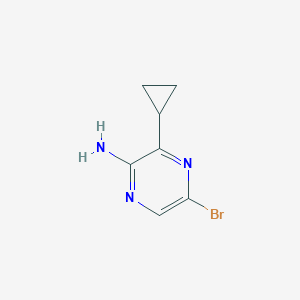

![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)

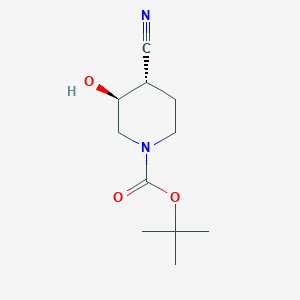

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)